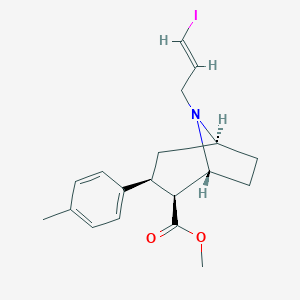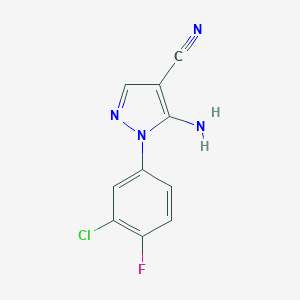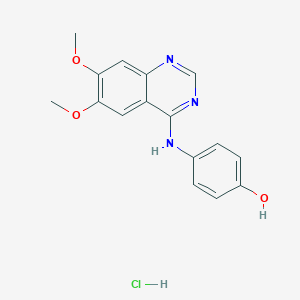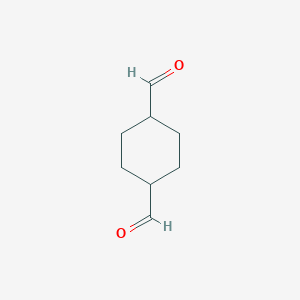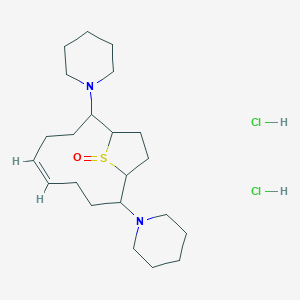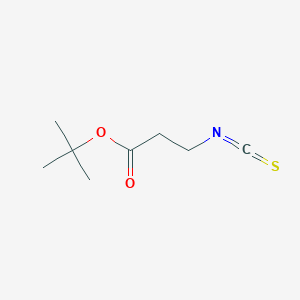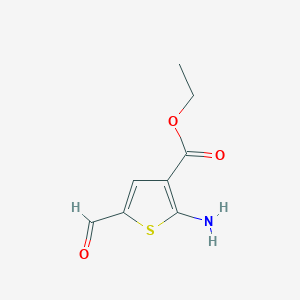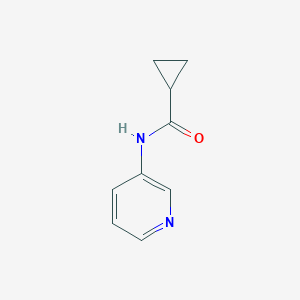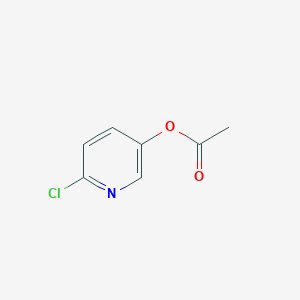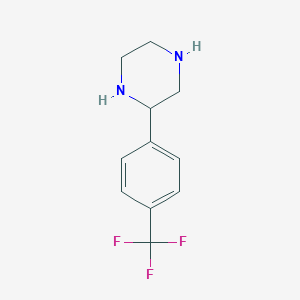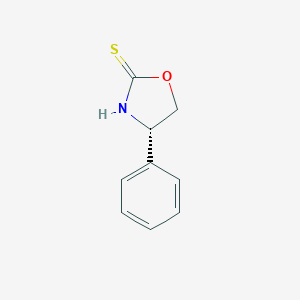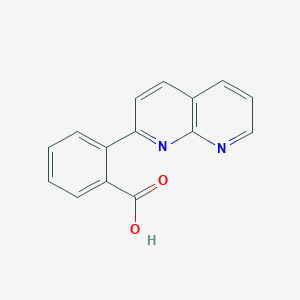![molecular formula C10H6Br3NO2S B067209 2-[(Tribromomethyl)sulfonyl]quinoline CAS No. 163342-70-9](/img/structure/B67209.png)
2-[(Tribromomethyl)sulfonyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Tribromomethyl)sulfonyl]quinoline is a chemical compound with the molecular formula C10H6Br3NO2S and a molecular weight of 443.94 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a tribromomethylsulfonyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
准备方法
The synthesis of 2-[(Tribromomethyl)sulfonyl]quinoline typically involves the reaction of quinoline derivatives with tribromomethyl sulfone under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like Lewis acids to facilitate the reaction
化学反应分析
2-[(Tribromomethyl)sulfonyl]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tribromomethyl group to a methyl group.
Substitution: The tribromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-[(Tribromomethyl)sulfonyl]quinoline has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although it is not yet approved for medical use.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(Tribromomethyl)sulfonyl]quinoline involves its interaction with molecular targets such as enzymes and receptors. The tribromomethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar compounds to 2-[(Tribromomethyl)sulfonyl]quinoline include other quinoline derivatives with different substituents. For example:
2-[(Dibromomethyl)sulfonyl]quinoline: Similar structure but with two bromine atoms instead of three.
2-[(Chloromethyl)sulfonyl]quinoline: Contains a chloromethyl group instead of a tribromomethyl group.
2-[(Methylsulfonyl)quinoline]: Lacks the halogen atoms, making it less reactive.
The uniqueness of this compound lies in its tribromomethylsulfonyl group, which imparts distinct reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
2-(tribromomethylsulfonyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br3NO2S/c11-10(12,13)17(15,16)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEZJMMMHHDWFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)C(Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
